molecular formula C10H9BrClNO B13152497 4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one

4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one

Cat. No.: B13152497
M. Wt: 274.54 g/mol
InChI Key: CZUFHDGKDZJICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidine ring substituted with a bromo and chloro phenyl group. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-4-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrClNO

Molecular Weight

274.54 g/mol

IUPAC Name

4-(2-bromo-4-chlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrClNO/c11-9-4-7(12)1-2-8(9)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14)

InChI Key

CZUFHDGKDZJICJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.